![molecular formula C10H11NOS B3154255 2-(Phenethylsulfinyl)acetonitrile CAS No. 77387-55-4](/img/structure/B3154255.png)
2-(Phenethylsulfinyl)acetonitrile
Overview
Description
“(Phenylsulfonyl)acetonitrile” is a chemical compound with the molecular formula CHNOS . It’s also known by other names such as “Acetonitrile, (phenylsulfonyl)-”, “Acetonitrile, 2-phenylsulfonyl-”, “Benzenesulfonyl-acetonitrile”, and "Phenylsulphonylacetonitrile" .
Synthesis Analysis
Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .Molecular Structure Analysis
The molecular weight of (Phenylsulfonyl)acetonitrile is 181.21 . The structure of this compound can be represented as C6H5SO2CH2CN .Chemical Reactions Analysis
Acetonitrile can be used as an important synthon in many types of organic reactions . The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .Physical And Chemical Properties Analysis
Acetonitrile is a volatile, colorless liquid with a sweet, ether-like odor . It is infinitely soluble in water and readily miscible with ethanol .Mechanism of Action
Target of Action
It’s known that most organic compounds interact with cellular components such as receptors, enzymes, or ion channels to exert their effects .
Mode of Action
Generally, organic compounds like this can interact with their targets through various mechanisms, such as binding to a receptor, inhibiting an enzyme, or modulating ion channels .
Biochemical Pathways
It’s worth noting that organic compounds can influence a variety of biochemical pathways, depending on their structure and the nature of their interaction with cellular targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
The effects of organic compounds can range from modulation of cellular signaling pathways to alterations in cellular metabolism, depending on their mode of action .
Action Environment
The action, efficacy, and stability of 2-(Phenethylsulfinyl)acetonitrile can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, temperature, and more .
Safety and Hazards
Future Directions
In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . The research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis, is promising .
properties
IUPAC Name |
2-(2-phenylethylsulfinyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c11-7-9-13(12)8-6-10-4-2-1-3-5-10/h1-5H,6,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUICISWABZOHQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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